molecular formula C15H25N2O6- B15135583 1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester

1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester

Cat. No.: B15135583
M. Wt: 329.37 g/mol
InChI Key: IIZGWFQKLVCLLA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C16H28N2O6. It is known for its unique structure, which includes a piperazine ring substituted with three carboxylic acid groups and two tert-butyl ester groups. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Scientific Research Applications

1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester is used in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester can be compared with similar compounds such as:

Properties

Molecular Formula

C15H25N2O6-

Molecular Weight

329.37 g/mol

IUPAC Name

1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate

InChI

InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-7-8-17(10(9-16)11(18)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)/p-1

InChI Key

IIZGWFQKLVCLLA-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)[O-])C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.